molecular formula C13H10ClNO3 B14766080 2-(Benzyloxy)-3-chloroisonicotinic acid

2-(Benzyloxy)-3-chloroisonicotinic acid

Cat. No.: B14766080
M. Wt: 263.67 g/mol
InChI Key: HOKHUYAXTQAHDB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a benzyloxy group and a chlorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-chloroisonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid as the core structure.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting isonicotinic acid with benzyl alcohol in the presence of a suitable catalyst.

    Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-chloroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinic acid involves its interaction with specific molecular targets. The benzyloxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-chloroisonicotinic acid
  • 2-(Benzyloxy)-3-bromoisonicotinic acid
  • 2-(Benzyloxy)-3-fluoroisonicotinic acid

Uniqueness

2-(Benzyloxy)-3-chloroisonicotinic acid is unique due to the specific positioning of the benzyloxy group and chlorine atom, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

3-chloro-2-phenylmethoxypyridine-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

HOKHUYAXTQAHDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C(=O)O

Origin of Product

United States

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